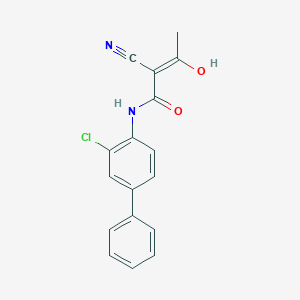
Dhodh-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhodh-IN-3 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and immune modulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of tert-butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
Dhodh-IN-3 primarily undergoes redox reactions due to its role in inhibiting DHODH. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), and various solvents like dichloromethane (DCM) and ethanol (EtOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield orotate derivatives, while substitution reactions can produce various functionalized analogs .
科学的研究の応用
Dhodh-IN-3 has a wide range of scientific research applications:
Cancer Treatment: It has shown promise in treating various cancers, including prostate cancer and acute myeloid leukemia, by inhibiting DHODH and disrupting pyrimidine biosynthesis
Immune Modulation: This compound enhances the efficacy of immune checkpoint blockade therapies by increasing cancer cell antigen presentation.
Antiviral Activity: It has demonstrated broad-spectrum antiviral effects against RNA viruses, including influenza A virus, Zika virus, and SARS-CoV-2.
Neurological Disorders:
作用機序
Dhodh-IN-3 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells . Additionally, this compound can modulate mitochondrial function and ferroptosis, a form of regulated cell death .
類似化合物との比較
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Leflunomide: A clinically approved DHODH inhibitor used primarily for treating rheumatoid arthritis.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
Dhodh-IN-3 stands out due to its high potency and specificity for DHODH, making it a promising candidate for combination therapies in cancer treatment and immune modulation .
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |
InChIキー |
OVZOHAXVUVNPQF-KAMYIIQDSA-N |
異性体SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |
正規SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
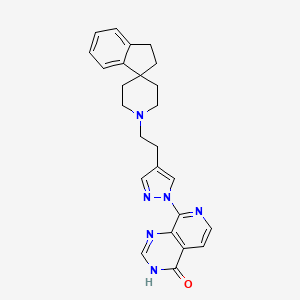
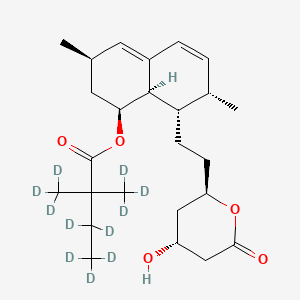

![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
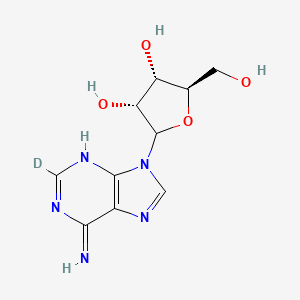
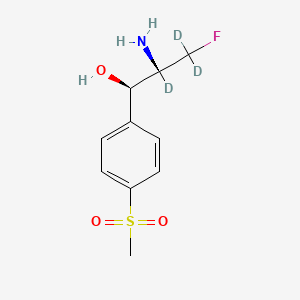
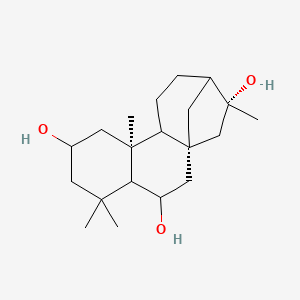
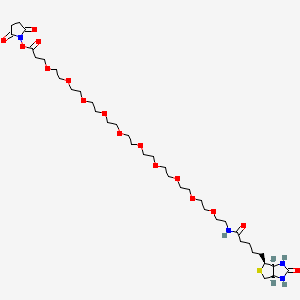
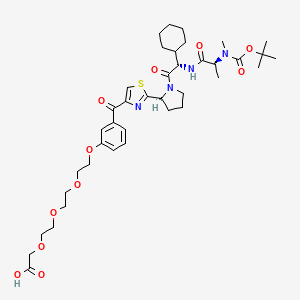
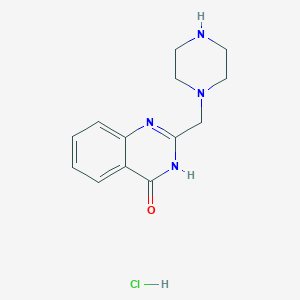
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
